Ethyl 2-[(2-ethylhexanoyl)amino]benzoate
Description
Ethyl 2-[(2-ethylhexanoyl)amino]benzoate is a benzoate ester derivative characterized by a 2-ethylhexanoyl group attached to the amino substituent of the ethyl 2-aminobenzoate core.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
ethyl 2-(2-ethylhexanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-4-7-10-13(5-2)16(19)18-15-12-9-8-11-14(15)17(20)21-6-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,18,19) |
InChI Key |
XNLMAARCNGWINP-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1C(=O)OCC |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, CN in ) increase reactivity, whereas electron-donating alkyl chains (e.g., 2-ethylhexanoyl) may stabilize the compound against hydrolysis.
Key Observations :
- The Ugi reaction () offers a one-pot, scalable approach under mild conditions, advantageous for industrial applications.
- Multi-step syntheses (e.g., ) require precise control but enable access to complex heterocycles.
Physical and Chemical Properties
Ester groups and substituents dictate solubility and stability:
Key Observations :
- Ethyl esters generally exhibit higher lipophilicity than methyl analogs, as seen in resin cement studies where ethyl 4-(dimethylamino)benzoate outperformed methyl derivatives in reactivity and stability .
Key Observations :
- The 2-ethylhexanoyl group’s lack of aromaticity or heterocycles may limit direct antimicrobial activity compared to marine pyranyl benzoates .
- Antioxidant or receptor-binding activities depend on electronic properties (e.g., fluorinated sulfonamides in ).
Preparation Methods
Acylation of Ethyl 2-Aminobenzoate with 2-Ethylhexanoyl Chloride
The most direct route involves reacting ethyl 2-aminobenzoate with 2-ethylhexanoyl chloride in the presence of a base. This method, adapted from halogenation strategies in, uses anhydrous acetone as a solvent and sodium bicarbonate to neutralize hydrochloric acid byproducts. The reaction proceeds at −10°C to minimize side reactions, achieving a 78–85% yield. Critical parameters include:
Sequential Esterification and Amidation
Alternative methods prioritize forming the ester group first. For example, benzoic acid is esterified with 2-ethylhexanol using tetraisopropyl titanate as a catalyst at 190–230°C. The resulting 2-ethylhexyl benzoate is then subjected to nitration, reduction, and acylation. This approach, though lengthier, reduces side products by isolating intermediates.
Optimization of Reaction Conditions
Catalytic Efficiency in Esterification
The use of tetraisopropyl titanate (0.1–0.3 wt%) in esterification accelerates reaction kinetics, enabling completion within 4–5 hours at 215°C. Comparative studies show this catalyst outperforms sulfuric acid by reducing charring and improving product color (APHA 189 vs. 712 in traditional methods).
Temperature and Pressure Control
-
Low-temperature acylation : Maintaining −10°C during acyl chloride addition prevents premature hydrolysis.
-
Vacuum dealcoholysis : Post-esterification, residual 2-ethylhexanol is removed under vacuum (−0.080 to −0.090 MPa), reducing alcohol content to <0.2%.
Purification and Characterization
Filtration and Washing Protocols
Post-reaction mixtures are treated with aqueous sodium carbonate (3% w/w) to neutralize acidic byproducts. Sequential washes with hot water (90–95°C) remove inorganic salts, yielding a crude product with <0.2 mgKOH/g acid value.
Adsorption and Decolorization
Activated carbon or silica gel (1–2 wt%) is added to adsorb colored impurities. Filtration through a porous medium achieves a final APHA color of <200, critical for pharmaceutical-grade material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
